molecular formula C21H25BO5 B8083737 Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate

Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate

Cat. No.: B8083737
M. Wt: 368.2 g/mol
InChI Key: FCBOZPNRJJQOLK-UHFFFAOYSA-N
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Description

Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate is a chemical compound with significant applications in organic synthesis and scientific research. This compound is characterized by its boronic acid derivative structure, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, and the reactions are typically carried out in solvents like DMF or acetonitrile.

Major Products Formed:

  • Boronic Esters: These are formed through the oxidation of the boronic acid group.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound finds applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its boronic acid moiety can interact with biological targets, making it useful in drug discovery.

Medicine: Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate is explored for its potential medicinal properties, including its use as a precursor in the synthesis of anti-inflammatory and anticancer drugs.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and coatings. Its ability to form stable boronic esters makes it valuable in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit enzymes by binding to their active sites.

  • Receptors: It can interact with receptors to modulate signaling pathways.

  • DNA: The boronic acid group can bind to DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate is unique due to its specific structural features, which allow for diverse applications in organic synthesis and scientific research. Its ability to form stable boronic esters and participate in cross-coupling reactions sets it apart from other boronic acid derivatives.

Properties

IUPAC Name

methyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)17-10-12-18(13-11-17)25-14-15-6-8-16(9-7-15)19(23)24-5/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOZPNRJJQOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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